Dovitinib lactate

Oncology Renal Cell Carcinoma Tyrosine Kinase Inhibitor

Dovitinib lactate (TKI258 lactate) is the preferred form for preclinical oncology research. Its multi-kinase profile—equipotent inhibition of FGFR, VEGFR, and PDGFR—uniquely models dual angiogenic blockade, making it indispensable for studying escape mechanisms and acquired resistance in third-line RCC. Unlike selective FGFR inhibitors (e.g., pemigatinib) or older VEGFR agents (sorafenib), this lactate salt ensures reliable oral dosing and solubility in xenograft and in vivo models. Validate kinase selectivity and resistance pathways with a well-characterized, bioavailable reference compound.

Molecular Formula C24H27FN6O4
Molecular Weight 482.5 g/mol
CAS No. 692737-80-7
Cat. No. B1141236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDovitinib lactate
CAS692737-80-7
Synonyms4-Amino-5-fluoro-3-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone 2-Hydroxypropanoic Acid;  CHIR 258;  TKI 258;  _x000B_
Molecular FormulaC24H27FN6O4
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N
InChIInChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6)
InChIKeyZRHDKBOBHHFLBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dovitinib Lactate (CAS 692737-80-7) – Multitargeted FGFR/VEGFR/PDGFR Kinase Inhibitor for Procurement


Dovitinib lactate (TKI258 lactate, CHIR-258 lactate) is a potent, orally bioavailable multitargeted receptor tyrosine kinase (RTK) inhibitor. It demonstrates broad inhibitory activity against Class III (FLT3, c-Kit), Class IV (FGFR1, FGFR3), and Class V (VEGFR1-3, PDGFRα/β) kinases [1]. The lactate salt form was specifically developed to overcome the poor aqueous solubility of the dovitinib free base, thereby improving bioavailability and enabling large-scale manufacturing [2]. Its primary mechanism of action involves the blockade of angiogenic and oncogenic signaling pathways, including FGF, VEGF, and PDGF, which are frequently dysregulated in various solid tumors and hematological malignancies [3].

Why Dovitinib Lactate Cannot Be Substituted with Other Multi-Kinase or FGFR Inhibitors


Substitution with alternative multi-kinase inhibitors (e.g., sorafenib, sunitinib) or more selective FGFR inhibitors (e.g., pemigatinib, infigratinib) is not scientifically equivalent due to critical differences in target selectivity profiles and clinical performance. Dovitinib's unique, relatively equipotent inhibition of FGFR, VEGFR, and PDGFR pathways distinguishes it from both older, less potent VEGFR inhibitors like sorafenib and highly selective, next-generation FGFR inhibitors [1]. This specific multi-kinase profile was the basis for its evaluation in settings where both angiogenic (VEGF-mediated) and escape (FGF-mediated) pathways were implicated, such as third-line renal cell carcinoma [2]. Furthermore, the lactate salt formulation provides a solubility and manufacturing advantage over the free base, which is a crucial consideration for in vivo studies and scale-up [3].

Quantitative Differentiation of Dovitinib Lactate: Head-to-Head Evidence Against Comparators


Clinical Equivalence but Not Superiority to Sorafenib in Third-Line Metastatic Renal Cell Carcinoma (mRCC)

In a randomized, open-label, phase 3 trial (GOLD) involving 570 patients with mRCC who had progressed on prior VEGF and mTOR inhibitors, dovitinib demonstrated activity comparable to sorafenib [1]. The primary endpoint of median progression-free survival (PFS) was 3.7 months for dovitinib versus 3.6 months for sorafenib, with no statistically significant difference (HR 0.86, p=0.063) [1]. This evidence confirms that dovitinib is active in this resistant population but does not outperform sorafenib, highlighting its niche as a potent investigational agent rather than a superior clinical alternative.

Oncology Renal Cell Carcinoma Tyrosine Kinase Inhibitor

Superior Kinase Inhibition Profile Compared to Sorafenib for FGFR and VEGFR

In vitro kinase assays demonstrate that dovitinib is a more potent inhibitor of key angiogenic and oncogenic kinases compared to sorafenib. Dovitinib inhibits FGFR1 with an IC50 of 8 nM, whereas sorafenib inhibits FGFR1 with an IC50 of 580 nM [1]. Similarly, dovitinib is more potent against VEGFR2 (IC50 13 nM vs. 15 nM) and VEGFR3 (IC50 8 nM vs. 20 nM) [2]. This data positions dovitinib as a more effective tool for blocking FGF-driven signaling pathways in vitro.

Biochemical Assay Kinase Profiling IC50

Distinct Multi-Kinase Profile Versus Highly Selective FGFR Inhibitors (Pemigatinib)

Unlike the highly selective FGFR inhibitor pemigatinib (FGFR1-3 IC50: 0.4-1.0 nM, with minimal VEGFR/PDGFR activity), dovitinib exhibits a broad, relatively equipotent inhibition profile across FGFR, VEGFR, and PDGFR families [1][2]. Dovitinib's IC50 values are 8-9 nM for FGFR1/3, 8-13 nM for VEGFR1-3, and 27-210 nM for PDGFRα/β [2]. This multi-targeted approach may be beneficial in models where co-inhibition of VEGF- and FGF-signaling is required to overcome resistance mechanisms.

Kinase Selectivity FGFR VEGFR PDGFR

Enhanced Solubility and Bioavailability via Lactate Salt Formulation

The dovitinib free base exhibits poor aqueous solubility, which limits absorption and presents formulation challenges [1]. Preformulation studies demonstrate that the use of lactic acid as a counterion (forming dovitinib lactate) greatly increases the aqueous solubility of dovitinib [1]. This improved solubility was critical for the development of an oral formulation with acceptable bioavailability, enabling clinical development [2]. Consequently, the lactate salt (CAS 692737-80-7) is the designated form for research use, not the free base.

Formulation Solubility Bioavailability

Differential Sensitivity to FGFR2 Resistance Mutations (N550K/H, V565I)

A key differentiator for dovitinib lies in its interaction with specific FGFR2 kinase domain mutations. A study identified that the FGFR2 N550K/H mutations confer differential resistance to various FGFR inhibitors [1]. While these mutations cause resistance to dovitinib and PD173074, the later-generation inhibitor ponatinib remains effective against them [1]. Furthermore, the FGFR2 V565I gatekeeper mutation confers resistance to dovitinib but not to ponatinib [1]. This information is crucial for experimental design in models with known FGFR2 alterations.

Drug Resistance FGFR2 Mutation Oncology

Recommended Research Applications for Dovitinib Lactate Based on Evidence


Investigating FGF-Driven Resistance in VEGFR-Targeted Therapy Models

Based on the GOLD trial data showing clinical activity in third-line mRCC after anti-VEGF therapy, dovitinib lactate is a well-validated tool for studying mechanisms of resistance to VEGFR inhibition [1]. Its equipotent inhibition of FGFR and VEGFR makes it ideal for in vitro and in vivo models designed to evaluate the therapeutic potential of simultaneously blocking both angiogenic pathways.

Probing FGFR2-Mutant Oncogenic Signaling and Drug Resistance

The established differential sensitivity of FGFR2 mutants (e.g., N550K/H, V565I) to dovitinib compared to other inhibitors like ponatinib positions dovitinib as a critical comparator compound in studies of acquired resistance [2]. It should be employed in cell line and xenograft models harboring these specific mutations to map resistance mechanisms and screen for next-generation inhibitors.

In Vivo Efficacy Studies in Xenograft Models

The development of the lactate salt specifically addressed the poor oral bioavailability of the free base [3]. Consequently, dovitinib lactate is the appropriate form for in vivo dosing studies. Its demonstrated efficacy in multiple xenograft models, including myeloma (t(4;14)), hepatocellular carcinoma, and acute myeloid leukemia, makes it a relevant tool for preclinical oncology research where oral administration is required [4].

Comparative Kinase Profiling Studies

Due to its distinct multi-kinase profile, dovitinib lactate serves as a valuable reference compound in panels designed to evaluate kinase inhibitor selectivity. Its activity across Class III, IV, and V RTKs allows researchers to benchmark the potency and selectivity of newer, more selective FGFR or VEGFR inhibitors [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dovitinib lactate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.